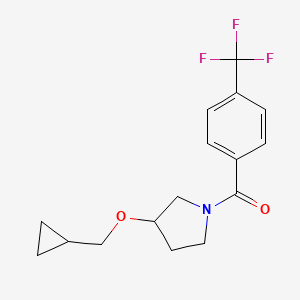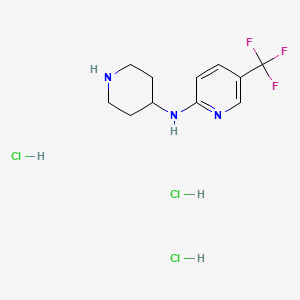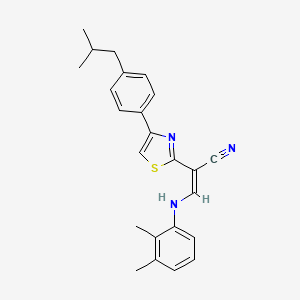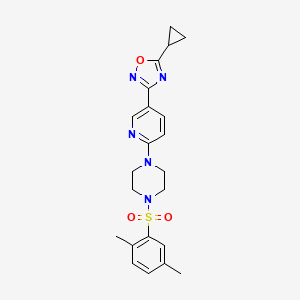
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products and methods . It is used for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .
科学的研究の応用
Structural Analysis and Properties
Research on amide-containing isoquinoline derivatives has highlighted their unique structural aspects and properties, such as the ability to form gels or crystalline solids when treated with different acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, show potential in materials science for developing novel materials with specific optical properties. Their ability to form host–guest complexes with enhanced fluorescence emission introduces applications in sensing and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antimalarial activities. For example, derivatives of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides have shown significant antimalarial potency against Plasmodium berghei in mice, indicating potential for therapeutic applications in combating malaria (Werbel et al., 1986).
Heterocyclic Chemistry Applications
Research into cyanoselenoacetamide and its reactions with hydrogen sulfide to form propane-bis(thioamide) underscores its utility in producing thiazoles and tetrahydroisoquinolines. These findings open pathways in heterocyclic chemistry for synthesizing compounds with potential biological activity or as intermediates in the development of pharmaceuticals (Dyachenko & Vovk, 2013).
Photocatalytic Applications
The photocatalytic degradation of pharmaceuticals, exemplified by research on acetaminophen using TiO2 nanoparticles, suggests applications in environmental chemistry for the remediation of water contaminated with pharmaceutical residues. This research highlights the potential of related compounds in enhancing the efficiency of photocatalytic processes (Jallouli et al., 2017).
Herbicide Antidote Development
Derivatives of tetrahydroisoquinoline have been identified as effective antidotes for various herbicides, including thiocarbamate and triazine-type herbicides. This application is crucial in agricultural sciences, offering strategies to mitigate the phytotoxic effects of herbicides on non-target crops (Cacm Staff, 2009).
作用機序
The compound works by modulating MRGPRX2 or a MRGPRX2 ortholog . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
特性
IUPAC Name |
2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-11-10-16-6-4-12-23(19(16)14-17)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHAWMJUSNCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)
![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)
![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2700148.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)